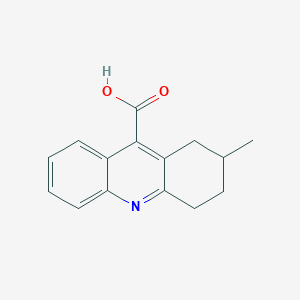

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 247571-77-3 . Its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid . The compound has a molecular weight of 241.29 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H15NO2/c1-9-6-7-13-11 (8-9)14 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-5,9H,6-8H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Scientific Research Applications

Chemical and Physicochemical Studies

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, while not directly mentioned in the reviewed literature, falls within the class of compounds that have been extensively studied for their chemical and physicochemical properties. These studies typically involve the investigation of structural aspects, including conformational dynamics, interaction with biological membranes, and potential for binding with proteins and nucleic acids. A notable example is the study of the spin label amino acid TOAC, which shares structural similarities with this compound, particularly in the context of rigid cyclic molecules useful for analyzing peptide and protein structures via spectroscopic techniques such as EPR, NMR, and FT-IR (Schreier et al., 2012).

Biocatalyst Inhibition Studies

Carboxylic acids, by extension, include compounds like this compound, have been subjects of studies focusing on their role as inhibitors in microbial and enzymatic systems. The inhibitory effects of carboxylic acids on microbes and enzymes, especially in the context of fermentation processes, highlight their importance in biotechnological applications and the development of strategies to mitigate inhibition for enhanced microbial production of carboxylic acids and other bioproducts (Jarboe et al., 2013).

Bioisosteric Applications

In medicinal chemistry, bioisosteres of carboxylic acids, including tetrahydroacridine derivatives, have been explored to improve pharmacological profiles of drugs. This involves replacing the carboxylic acid moiety with structurally or electronically similar groups to enhance drug properties such as metabolic stability, bioavailability, and reduced side effects. Such strategies are critical in the development of new therapeutic agents with improved efficacy and safety profiles (Horgan & O’ Sullivan, 2021).

Mechanism of Action

Target of Action

It is structurally similar to tacrine, a known acetylcholinesterase inhibitor . Therefore, it may also target acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Pharmacokinetics

The compound’s bioavailability would be influenced by these factors .

Result of Action

If it acts similarly to tacrine, it could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in conditions like alzheimer’s disease where acetylcholine levels are typically reduced .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCKKMVBVAVEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378150 |

Source

|

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247571-77-3 |

Source

|

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)